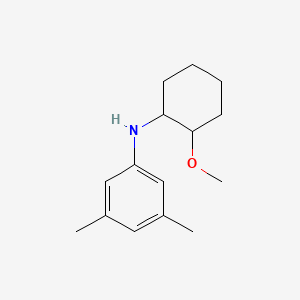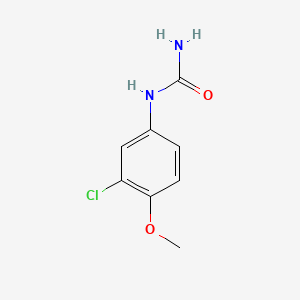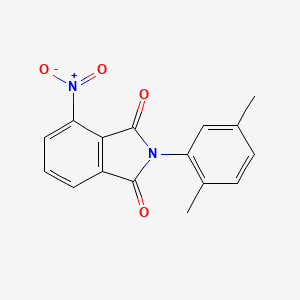![molecular formula C20H21N3O5 B12488058 [4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12488058.png)
[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core fused with a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoaldehydes or o-aminoacetophenones with carbonyl compounds containing an active α-methylene group . This reaction is often carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline core and the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and phenoxyacetic acid derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a fluorescent sensor for detecting biological molecules and ions.
Mecanismo De Acción
The mechanism of action of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and exhibit comparable biological and photophysical properties.
Indole Derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse biological activities.
Uniqueness
What sets 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid apart is its combination of a pyrazoloquinoline core with a phenoxyacetic acid moiety, which imparts unique chemical reactivity and potential for diverse applications. The presence of multiple functional groups allows for extensive modification and functionalization, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C20H21N3O5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-[4-(7,7-dimethyl-3,5-dioxo-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H21N3O5/c1-20(2)7-12-16(13(24)8-20)15(17-18(21-12)22-23-19(17)27)10-3-5-11(6-4-10)28-9-14(25)26/h3-6,15H,7-9H2,1-2H3,(H,25,26)(H3,21,22,23,27) |
Clave InChI |
CHULUIIGWCGOBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12487981.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide](/img/structure/B12487987.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B12487990.png)
![Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487999.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12488000.png)
![4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12488006.png)
![(2E)-3-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B12488014.png)


![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B12488039.png)


